molecular formula C12H18O4S2 B12417466 Isoprothiolane-d4

Isoprothiolane-d4

Cat. No.: B12417466
M. Wt: 294.4 g/mol
InChI Key: UFHLMYOGRXOCSL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprothiolane-d4 is a deuterium-labeled derivative of isoprothiolane, a systemic fungicide widely used in agriculture. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of the compound. Isoprothiolane itself is known for its effectiveness in controlling rice blast disease caused by the fungus Pyricularia oryzae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoprothiolane involves the reaction of diisopropyl malonate with carbon disulfide in the presence of an alkaline aqueous solution. Dichloroethane and a catalyst, such as alkylpyridinium chloride, are then added to the mixture. The reaction is completed by cooling and purifying the product to obtain isoprothiolane with a purity of over 95% .

Industrial Production Methods

In industrial settings, the production of isoprothiolane follows a similar synthetic route but on a larger scale. The process is optimized to achieve high yields and purity while minimizing production costs. The use of efficient catalysts and reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoprothiolane undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Mechanism of Action

Isoprothiolane exerts its effects by inhibiting the biosynthesis of phospholipids, which are essential components of cell membranes. This inhibition disrupts the formation and elongation of infecting hyphae in fungi, thereby preventing the spread of fungal infections. The compound targets specific enzymes and pathways involved in phospholipid biosynthesis, leading to its fungicidal activity .

Comparison with Similar Compounds

Isoprothiolane-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

This compound stands out for its application in scientific research, particularly in studies requiring stable isotopes for tracing and quantitation.

Properties

Molecular Formula

C12H18O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2

InChI Key

UFHLMYOGRXOCSL-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H]

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C

Origin of Product

United States

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